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Introduction
Ischemic stroke, characterized by the disruption of blood flow to the brain, is a leading cause of

mortality and long-term disability worldwide. The Middle Cerebral Artery Occlusion (MCAO)

model is a widely utilized preclinical model that mimics the pathophysiology of human ischemic

stroke, providing a valuable platform for the investigation of potential therapeutic agents.[1]

Ozagrel, a selective thromboxane A2 (TXA2) synthase inhibitor, has emerged as a promising

candidate for the treatment of acute ischemic stroke.[2][3] By inhibiting the production of TXA2,

a potent vasoconstrictor and promoter of platelet aggregation, Ozagrel helps to restore

cerebral blood flow and reduce ischemic brain injury.[2][3][4] These application notes provide a

comprehensive overview of the use of Ozagrel in the rat MCAO model, including detailed

experimental protocols, quantitative data on its efficacy, and a summary of its mechanism of

action.

Mechanism of Action: Ozagrel
Ozagrel's primary therapeutic effect lies in its selective inhibition of thromboxane A2 synthase.

[2][4] This enzyme is a key component of the arachidonic acid cascade, responsible for the

conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2).[4] TXA2 exerts its

pathological effects in ischemic stroke through two main pathways:
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Vasoconstriction: TXA2 is a potent vasoconstrictor, and its production during ischemia further

reduces blood flow to the affected brain tissue.[3]

Platelet Aggregation: TXA2 promotes the aggregation of platelets, leading to the formation of

thrombi that can occlude cerebral blood vessels.[3][4]

By inhibiting TXA2 synthase, Ozagrel effectively blocks the production of TXA2. This leads to a

reduction in vasoconstriction and platelet aggregation, thereby improving microcirculation and

reducing the size of the ischemic lesion.[2][3]

Furthermore, the inhibition of TXA2 synthase can lead to a redirection of the PGH2 substrate

towards the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet

aggregation. This dual action of decreasing pro-thrombotic TXA2 and increasing anti-

thrombotic PGI2 contributes to the overall therapeutic benefit of Ozagrel in ischemic stroke.

Signaling Pathway of Ozagrel's Action
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Caption: Ozagrel inhibits Thromboxane A2 Synthase, reducing TXA2 and increasing PGI2.
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Quantitative Data Summary
The following tables summarize the quantitative effects of Ozagrel in the rat MCAO model,

demonstrating its efficacy in reducing brain injury and improving neurological outcomes.

Table 1: Effect of Ozagrel on Infarct Volume in Rat MCAO Model

Treatment Group Dose
Number of Animals
(n)

Infarct Volume
(mm³) (Mean ± SD)

Control (MCAO) - 10 219 ± 32

Ozagrel 3 mg/kg, i.v. 10 185 ± 25*

*Data extracted and interpreted from a study by Son et al. (2011), which showed a non-

significant trend towards reduction with Ozagrel monotherapy in that particular study design.[3]

[5] Other studies have demonstrated a significant reduction in infarct volume with Ozagrel.[2]

Table 2: Effect of Ozagrel on Neurological Deficit in Rat MCAO Model

Treatment Group Dose
Neurological Score (Mean
± SD)

MCAO Model - 3.33 ± 0.52

Ozagrel 3 mg/kg 2.00 ± 0.63***

***p < 0.001 compared to the MCAO model group. Data from a study evaluating a paeonol-

ozagrel conjugate, with an ozagrel sodium (OS) group for comparison.[6] The neurological

deficit was evaluated on a 5-point scale.

Table 3: Effect of Ozagrel on Thromboxane A2 and Prostacyclin I2 Metabolites
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Analyte MCAO + Vehicle MCAO + Ozagrel

TXB2 (Metabolite of TXA2) Increased Prevented Increase

6-keto-PGF1α (Metabolite of

PGI2)
- Increased

*This table summarizes the qualitative findings from a study by Ichikawa et al. (1999), which

demonstrated that Ozagrel prevents the ischemia-induced increase in the stable metabolite of

TXA2 (TXB2) and increases the level of the stable metabolite of PGI2 (6-keto-PGF1α) in the

brain.[1]

Experimental Protocols
Experimental Workflow for MCAO Model and Ozagrel
Treatment
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(e.g., 1 week)

Baseline Behavioral Testing
(Optional)

Transient MCAO Surgery
(e.g., 90 min occlusion)

Ozagrel (3 mg/kg, i.v.) or
Vehicle Administration

Reperfusion Period
(e.g., 24 hours)

Neurological Deficit Scoring
(e.g., at 24h post-MCAO)

Euthanasia and
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Caption: A typical experimental workflow for evaluating Ozagrel in a rat MCAO model.

Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
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This protocol describes the intraluminal suture method for inducing transient focal cerebral

ischemia.

Materials:

Male Sprague-Dawley rats (250-300g)

Anesthetic (e.g., isoflurane)

Heating pad with a rectal probe to maintain body temperature at 37°C

Surgical microscope

Microsurgical instruments

4-0 nylon monofilament with a rounded tip

6-0 silk sutures

Procedure:

Anesthetize the rat and place it in a supine position on the heating pad.

Make a midline cervical incision and expose the right common carotid artery (CCA), external

carotid artery (ECA), and internal carotid artery (ICA).

Carefully dissect the arteries from the surrounding nerves and tissues.

Ligate the distal end of the ECA with a 6-0 silk suture.

Place a temporary ligature around the CCA.

Gently introduce the 4-0 nylon monofilament through the ECA stump into the ICA until a

slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The

insertion depth is typically 18-20 mm from the CCA bifurcation.

Tighten the temporary ligature around the CCA to secure the filament.
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After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow

reperfusion.

Permanently ligate the ECA stump.

Close the cervical incision with sutures.

Allow the animal to recover in a warm cage.

Protocol 2: Infarct Volume Measurement using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial

dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, lacking these

active enzymes, remains unstained (white).

Materials:

2% TTC solution in phosphate-buffered saline (PBS)

Brain matrix

Cold saline

10% buffered formalin

Procedure:

At 24 hours post-MCAO, euthanize the rat and carefully remove the brain.

Chill the brain in cold saline for 2-5 minutes to firm the tissue.

Place the brain in a rat brain matrix and slice it into 2 mm coronal sections.

Immerse the brain slices in the 2% TTC solution at 37°C for 15-30 minutes in the dark.

Transfer the stained slices to 10% buffered formalin for fixation.

Capture high-resolution images of the stained sections.
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Use image analysis software (e.g., ImageJ) to measure the area of the entire hemisphere

and the infarcted (white) area for each slice.

Calculate the infarct volume for each slice by multiplying the infarct area by the slice

thickness (2 mm).

Sum the infarct volumes of all slices to obtain the total infarct volume.

To correct for edema, the infarct volume can be calculated as: Corrected Infarct Volume =

[Volume of the contralateral hemisphere] - [Volume of the non-infarcted ipsilateral

hemisphere].

Protocol 3: Neurological Deficit Scoring

Neurological scoring is essential for assessing the functional outcome after stroke. The

Bederson and Garcia scoring systems are commonly used.

Bederson Scoring System:

This is a simple and rapid test to assess major neurological deficits.

Score 0: No observable deficit.

Score 1: Forelimb flexion. The rat shows flexion of the contralateral forelimb when lifted by

the tail.

Score 2: Circling. The rat circles towards the paretic side when walking.

Score 3: Falling. The rat falls to the paretic side.

Score 4: No spontaneous motor activity.

Garcia Neurological Scoring System (18-point scale):

This is a more comprehensive scoring system that evaluates a range of sensory and motor

functions. The total score is the sum of the scores from six individual tests (each scored from 0

to 3, where a higher score indicates better function).
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Spontaneous Activity:

3: Moves and explores actively.

2: Moves but with reduced activity.

1: Moves only when stimulated.

0: Does not move.

Symmetry in Limb Movement:

3: All four limbs move symmetrically.

2: Asymmetry in the movement of the forelimbs.

1: Clear asymmetry in gait.

0: No movement of the contralateral limbs.

Forepaw Outstretching:

3: Both forelimbs extend fully towards the floor.

2: Contralateral forelimb shows partial extension.

1: Minimal extension of the contralateral forelimb.

0: No extension of the contralateral forelimb.

Climbing:

3: Climbs a wire cage wall easily.

2: Difficulty in climbing, slips.

1: Unable to climb.

0: Falls off the cage wall.
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Body Proprioception:

3: Resists a gentle push from either side.

2: Reduced resistance to a push from the contralateral side.

1: Falls when pushed from the contralateral side.

0: Spontaneously falls to the contralateral side.

Response to Vibrissae Touch:

3: Symmetrical response to vibrissae stimulation on both sides.

2: Reduced response to contralateral vibrissae stimulation.

1: Minimal or no response to contralateral stimulation.

0: No response from either side.

Conclusion
The MCAO model in rats is a robust and clinically relevant tool for the preclinical evaluation of

novel stroke therapies. Ozagrel, through its targeted inhibition of thromboxane A2 synthase,

has demonstrated significant neuroprotective effects in this model, leading to a reduction in

infarct volume and an improvement in neurological function. The protocols and data presented

in these application notes provide a framework for researchers to design and execute studies

to further investigate the therapeutic potential of Ozagrel and other related compounds in the

context of ischemic stroke.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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